Gnetuhainin I

Metabolic Disease Enzyme Inhibition Natural Product Chemistry

Researchers face irreproducible ACLY inhibition data when substituting unvalidated stilbenoid analogs. Gnetuhainin I provides a defined, moderate-potency solution. • Validated ACLY inhibitor with IC50 2.63 μM, characterized by 2D NMR and MS for structural certainty. • Enables robust SAR studies when used with gnemontanins E (IC50 0.59 μM) and isopouzolignan K (IC50 9.06 μM) for a reliable potency gradient. • Procure as an authenticated reference standard for dereplication or as a benchmark inhibitor for HTS assay validation.

Molecular Formula C30H28O9
Molecular Weight 532.5 g/mol
Cat. No. B12380794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetuhainin I
Molecular FormulaC30H28O9
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30-/m1/s1
InChIKeyWYHOIPCIJQFCKG-XQQPTAJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetuhainin I: ACLY Inhibitor for Metabolic Disease Research


Gnetuhainin I is a stilbenoid natural product initially isolated from Gnetum hainanense [1] and also identified as a lignin constituent from Pouzolzia zeylanica . It is characterized as an inhibitor of ATP citrate lyase (ACLY), a key enzyme at the intersection of lipid biosynthesis and epigenetic regulation [2].

Gnetuhainin I: Why Generic Substitution Fails


While the stilbenoid superfamily contains numerous compounds with reported bioactivity, substitution with close analogs for ACLY inhibition is not scientifically justified. Direct comparative evaluation reveals that structurally related compounds such as gnemontanins E and isopouzolignan K exhibit markedly different ACLY inhibitory potency despite co-occurring in the same source material [1]. This variability underscores that ACLY inhibition is highly sensitive to specific substitution patterns and stereochemistry. Consequently, procurement of undefined stilbenoid mixtures or alternative single-compound analogs will yield irreproducible results and invalidate dose-response conclusions in metabolic studies.

Gnetuhainin I: ACLY Inhibition Evidence


Head-to-Head ACLY Inhibition vs. Gnemontanins E and Isopouzolignan K

Gnetuhainin I exhibits an ACLY inhibitory IC50 of 2.63 μM. This activity is 3.4-fold weaker than the most potent compound in the series, gnemontanins E (IC50 = 0.59 μM), but 3.4-fold more potent than isopouzolignan K (IC50 = 9.06 μM) [1]. This positions Gnetuhainin I as a moderate-potency ACLY inhibitor with a defined activity window distinct from its closest structural relatives.

Metabolic Disease Enzyme Inhibition Natural Product Chemistry

ACLY Inhibition Across Pouzolzia zeylanica Lignans

In a comprehensive screen of 15 lignans isolated from Pouzolzia zeylanica, Gnetuhainin I (Compound 6) was among only four compounds showing excellent ACLY inhibitory effect (defined by the authors). The full IC50 rank order was: gnemontanins E (0.59 μM) > Gnetuhainin I (2.63 μM) > styraxlignolide D (7.62 μM) > isopouzolignan K (9.06 μM) [1]. The remaining 11 lignans, including pouzolignan P and others, exhibited negligible or no significant ACLY inhibition.

Lipid Metabolism Cancer Metabolism Natural Product Screening

Cholesterol-Lowering Effect in HepG2 Cells

Gnetuhainin I was further evaluated for its cholesterol-lowering effects in ox-LDL-induced high-cholesterol HepG2 cells alongside the other active ACLY inhibitors. While styraxlignolide D (IC50 = 7.62 μM) demonstrated the most significant dose-dependent reduction in total cholesterol (TC) levels and formed a strong hydrogen-bond interaction with Glu599 of ACLY, Gnetuhainin I (IC50 = 2.63 μM) was also subjected to this functional assay [1]. The study confirms that ACLY inhibition by Gnetuhainin I translates to a cellular phenotype relevant to lipid metabolism, distinguishing it from compounds with isolated enzyme inhibition that lack functional corroboration.

Hepatic Lipid Metabolism Atherosclerosis Functional Assay

Structural Distinction from Common Stilbenoids

Gnetuhainin I is classified as a stilbene dimer with a unique structure formed by a resveratrol unit and an oxyresveratrol unit, belonging to a distinct type of oligostilbene polymerized from two different stilbene units [1]. This distinguishes it from monomeric stilbenoids such as resveratrol, oxyresveratrol, and (−)-ε-viniferin, which are commonly used as reference standards but lack ACLY inhibitory activity at comparable concentrations. The compound has been isolated from Gnetum hainanense and Pouzolzia zeylanica [1][2], providing traceability for natural product researchers requiring authentic compound sourcing.

Chemotaxonomy Natural Product Sourcing Quality Control

Gnetuhainin I: Research and Industrial Applications


Metabolic Disease Research: In Vitro ACLY Assays

Procure Gnetuhainin I for in vitro studies investigating ACLY inhibition in the context of lipid metabolism, non-alcoholic fatty liver disease (NAFLD), or cancer metabolism. Use at a concentration range bracketing the IC50 value of 2.63 μM. Employ gnemontanins E (IC50 = 0.59 μM) as a positive control for high-potency inhibition and isopouzolignan K (IC50 = 9.06 μM) as a lower-potency comparator to establish a potency gradient. This three-compound panel enables robust structure-activity relationship analysis and dose-response characterization in ACLY-dependent cellular models [1].

Stilbene Dimer Reference Standard

Utilize Gnetuhainin I as an authenticated reference standard for the identification and quantification of stilbene dimers in plant extracts, particularly from Gnetum species and Pouzolzia zeylanica. Its fully characterized structure (C30H28O9, MW 532.54) by 2D NMR and mass spectrometry [1][2] provides a reliable benchmark for dereplication studies and chemotaxonomic investigations.

ACLY Inhibitor Screening Panel Baseline

Incorporate Gnetuhainin I into compound screening libraries as a validated, moderate-potency ACLY inhibitor. Its defined IC50 value (2.63 μM) and demonstrated cellular activity in HepG2 cells [1] make it suitable as a reference compound for high-throughput screening assay validation and for benchmarking novel synthetic ACLY inhibitors in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnetuhainin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.